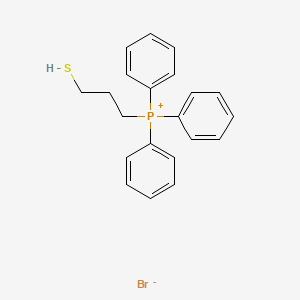
Triphenyl(3-sulfanylpropyl)phosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triphenyl(3-sulfanylpropyl)phosphanium bromide is an organophosphorus compound with the molecular formula C21H22BrPS. It is a white solid that is soluble in organic solvents such as chloroform and methanol. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Wittig reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl(3-sulfanylpropyl)phosphanium bromide typically involves the reaction of triphenylphosphine with 3-bromopropyl sulfide. The reaction is carried out in an inert atmosphere at elevated temperatures to ensure complete conversion. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods involve the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and consistent product quality.
化学反应分析
Types of Reactions
Triphenyl(3-sulfanylpropyl)phosphanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or other reduced sulfur species.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted phosphonium salts.
科学研究应用
Triphenyl(3-sulfanylpropyl)phosphanium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Wittig reactions to form alkenes from aldehydes and ketones.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying sulfur-containing biomolecules.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
作用机制
The mechanism by which Triphenyl(3-sulfanylpropyl)phosphanium bromide exerts its effects involves the formation of a phosphonium ylide intermediate. This intermediate can react with carbonyl compounds to form alkenes through the Wittig reaction. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with sulfur-containing biomolecules and enzymes.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A widely used reagent in organic synthesis, particularly in the formation of phosphonium ylides.
Triphenyl(3-bromopropyl)phosphanium bromide: Similar in structure but lacks the sulfanyl group, leading to different reactivity and applications.
Triphenyl(3-hydroxypropyl)phosphanium bromide: Contains a hydroxyl group instead of a sulfanyl group, leading to different chemical properties and uses.
Uniqueness
Triphenyl(3-sulfanylpropyl)phosphanium bromide is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research in both organic synthesis and biochemical studies.
属性
CAS 编号 |
872692-82-5 |
|---|---|
分子式 |
C21H22BrPS |
分子量 |
417.3 g/mol |
IUPAC 名称 |
triphenyl(3-sulfanylpropyl)phosphanium;bromide |
InChI |
InChI=1S/C21H21PS.BrH/c23-18-10-17-22(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,17-18H2;1H |
InChI 键 |
QQQZOCKWAKGIBQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[P+](CCCS)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({[(Pyridin-2-yl)methyl][(1,3-thiazol-2-yl)methyl]amino}methyl)quinolin-8-ol](/img/structure/B12591507.png)
![6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B12591509.png)
![1-[4-(Hydroxymethyl)phenyl]-2-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12591518.png)


![(2S)-2-[(Phenylsulfanyl)methyl]butan-1-ol](/img/structure/B12591537.png)
![3-Bromo-4-[(cyclopropylmethyl)sulfamoyl]benzoic acid](/img/structure/B12591541.png)
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzamide](/img/structure/B12591547.png)
![3-[Tri(propan-2-yl)silyl]-2H-1-benzopyran-2-one](/img/structure/B12591560.png)

![N-{1-[8-Methoxy-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-N-methyl-4-(2-methyl-2-propanyl)benzamide](/img/structure/B12591574.png)
![2-Azabicyclo[2.1.1]hexane-1-acetonitrile](/img/structure/B12591577.png)
![2-[3,4-Bis(dodecyloxy)phenyl]-1,10-phenanthroline](/img/structure/B12591579.png)

